molecular formula C8H18Cl2N2 B3029371 (R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride CAS No. 634922-12-6

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

Cat. No. B3029371
CAS RN: 634922-12-6
M. Wt: 213.15
InChI Key: QZVLTIYFENRBIK-YCBDHFTFSA-N
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Description

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, also known as (R)-PHP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrazinyl-piperazines and has been shown to possess a range of biochemical and physiological effects.

Scientific Research Applications

Stereochemical Studies

The chemical and stereochemical properties of derivatives of octahydro-2H-pyrido[1,2-a]pyrazine have been examined. Research by Cahill and Crabb (1972) focused on the synthesis and configuration of substituted octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4- and -3-ones, which adopt a trans-fused ring conformation (Cahill & Crabb, 1972).

Synthesis of Optically Active Compounds

The synthesis of optically active octahydro-2H-pyrido[1,2-a]pyrazine for potential CNS agents was reported by Urban et al. (1995), focusing on the conversion of cis-aldehyde to trans-aldehyde (Urban et al., 1995). Similarly, Baiocchi and Picconi (1991) described the synthesis of both optical antipodes of 2-aryl-4-methyl-3-oxo, octahydro-2H-pyrido[1,2-a]pyrazine using a single chiral synthon (Baiocchi & Picconi, 1991).

Development of Bicyclic Lactam Analogs

Saleh et al. (1993) discussed the synthesis of bicyclic analogs of octahydro-2H-pyrido[1,2-a]pyrazines, which are related to piperazine drugs like lidoflazine (Saleh et al., 1993).

Synthesis Techniques and Applications

A variety of studies have focused on the synthesis and applications of octahydro-2H-pyrido[1,2-a]pyrazine and its derivatives, including methods for synthesizing octahydro-pyrrolo[1,2-a]pyrazines (Likhosherstov et al., 1993) (Likhosherstov et al., 1993), the development of new synthesis routes (Liang et al., 2004) (Liang et al., 2004), and the synthesis of derivatives for potential Substance P antagonists (Rogiers et al., 2001) (Rogiers et al., 2001).

Discovery of Novel Compounds

Research by Asano et al. (2013) led to the discovery of octahydropyrrolo[1,2-a]pyrazine A as an inhibitor of apoptosis proteins (IAP) antagonist, demonstrating its potential in cancer therapy (Asano et al., 2013).

Photovoltaic Applications

The development of dye-sensitized solar cells (DSSCs) using pyrido[3,4-b]pyrazine-based organic sensitizers indicates the potential of these compounds in renewable energy applications (Ying et al., 2014) (Ying et al., 2014).

Safety and Hazards

“®-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

Future Directions

The synthetic methods and biological activities of pyrrolopyrazine derivatives, including “®-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride”, will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it , indicating a need for more research in this area.

properties

IUPAC Name

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVLTIYFENRBIK-YCBDHFTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@H]2C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857192
Record name (9aR)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

634922-12-6
Record name (9aR)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9aR)-octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 2
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 3
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 4
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 5
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 6
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

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